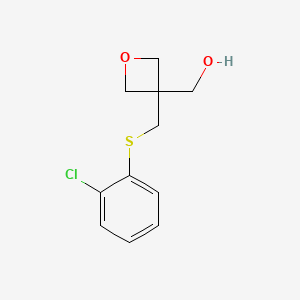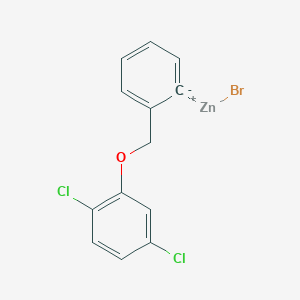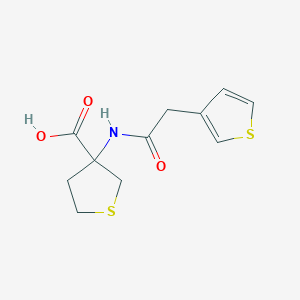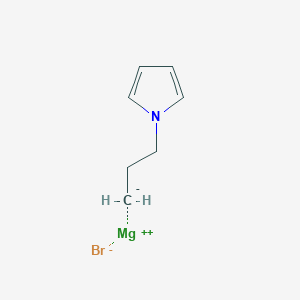
N-Methoxy-N-methylpropiolamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methoxy-N-methylpropiolamide: is an organic compound with the molecular formula C5H7NO2 . It is a derivative of propiolamide, where the hydrogen atoms on the nitrogen are replaced by a methoxy group and a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methylation of Acetohydroxamic Acid: One common method involves the methylation of acetohydroxamic acid using dimethyl sulfate in an aqueous medium.
Direct Acylation: Another method involves the direct acylation of carboxylic acids with N,O-dimethylhydroxylamine in the presence of phosphorus trichloride at 60°C in toluene.
Industrial Production Methods: Industrial production typically follows the direct acylation method due to its efficiency and high yield. The process involves large-scale reactors where carboxylic acids are reacted with N,O-dimethylhydroxylamine under controlled conditions to produce N-Methoxy-N-methylpropiolamide.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methoxy-N-methylpropiolamide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields the corresponding amine.
Substitution: Results in various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-Methoxy-N-methylpropiolamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of Weinreb amides, which are valuable intermediates in organic synthesis .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its ability to act as an intermediate makes it valuable in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-Methoxy-N-methylpropiolamide involves its ability to act as an electrophile in various chemical reactions. The methoxy and methyl groups on the nitrogen atom make it a versatile intermediate that can participate in nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
N-Methoxy-N-methylpropionamide: Similar in structure but with a different carbon chain length.
N-Methoxy-N-methylacetamide: Another similar compound with a shorter carbon chain.
Uniqueness: N-Methoxy-N-methylpropiolamide is unique due to its propiolamide backbone, which provides distinct reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, and industry. Its unique structure and reactivity make it an important intermediate in the preparation of various complex molecules.
Propriétés
IUPAC Name |
N-methoxy-N-methylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-5(7)6(2)8-3/h1H,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWHCYFXYZHIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C#C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
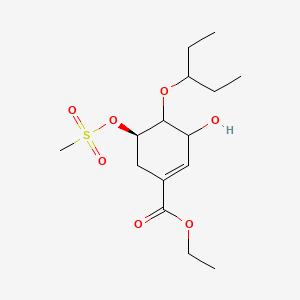
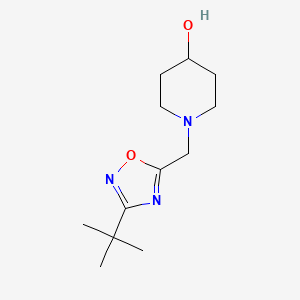
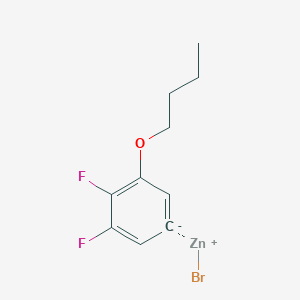
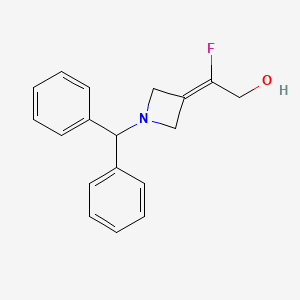
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
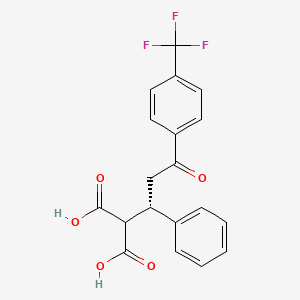
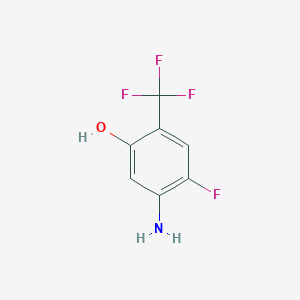
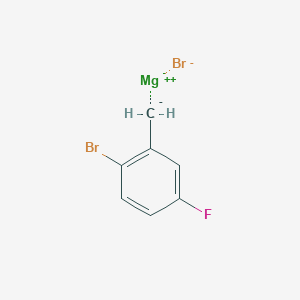
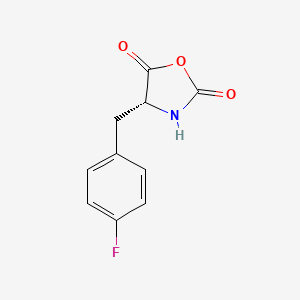
![2-(5,6-Difluoro-1H-benzo[d][1,2,3]triazol-1-yl)acetonitrile](/img/structure/B14890825.png)
